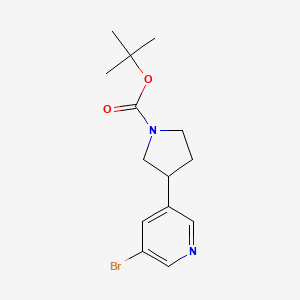

3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine

描述

属性

分子式 |

C14H19BrN2O2 |

|---|---|

分子量 |

327.22 g/mol |

IUPAC 名称 |

tert-butyl 3-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-5-4-10(9-17)11-6-12(15)8-16-7-11/h6-8,10H,4-5,9H2,1-3H3 |

InChI 键 |

FRFUFRFSQKHATE-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CN=C2)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine typically involves a multi-step process. One common method starts with the bromination of 5-(1-Boc-3-pyrrolidinyl)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity and selectivity of the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyrrolidinyl group can undergo oxidation or reduction under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: Researchers explore its potential in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinyl group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Arylpyridines

3-Bromo-5-(2,5-Difluorophenyl)pyridine

- Structure : A pyridine core with bromine at C3 and a 2,5-difluorophenyl group at C3.

- Key Properties: Electronic Effects: The electron-withdrawing fluorine atoms reduce electron density on the pyridine ring, enhancing electrophilic substitution reactivity. Nonlinear Optical (NLO) Properties: Computational studies reveal significant NLO activity due to charge transfer between the difluorophenyl and pyridine moieties .

3-Bromo-5-(3,4,5-Trimethoxyphenyl)pyridine

- Structure : Trimethoxybenzene substituent at C4.

- Synthesis : Prepared via Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalysis .

Comparison : Unlike the Boc-pyrrolidinyl group, aryl substituents like difluorophenyl or trimethoxyphenyl enhance π-π stacking interactions but lack the steric protection of Boc, limiting their utility in peptide coupling reactions.

Alkoxy-Substituted Pyridines

3-Bromo-5-Methoxypyridine (CAS 50720-12-2)

- Structure : Methoxy group at C5.

- Properties :

3-Bromo-5-Ethoxypyridine (CAS 17117-17-8)

- Structure : Ethoxy group at C5.

- Applications : Intermediate in agrochemicals and pharmaceuticals. Ethoxy’s longer chain improves lipid solubility, enhancing membrane permeability .

Comparison : Alkoxy groups lack the Boc group’s steric bulk, making them less suitable for protecting amines but more reactive in cross-coupling reactions.

Heterocyclic and Boronated Analogs

5-Bromo-3-(Pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine

- Structure : Pyrrolopyridine core with ethynylpyridine at C3.

- Synthesis: Sonogashira coupling with CuI/PdCl₂(PPh₃)₂ catalysis .

- Applications : Ethynyl groups enable further functionalization via click chemistry, useful in kinase inhibitor development .

3-Bromo-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Boronate ester at C5.

- Utility : Key intermediate in Suzuki-Miyaura cross-couplings for biaryl synthesis .

Comparison : Boronate esters and ethynyl groups expand synthetic versatility but lack the Boc group’s protective role.

Halogenated and Sulfonated Derivatives

3-Bromo-5-(3-Bromopropoxy)pyridine (CAS 1339418-89-1)

- Structure : Bromopropoxy chain at C5.

- Properties : Dual bromine atoms increase molecular weight (294.97 g/mol) and reactivity in nucleophilic substitutions .

3-Bromo-5-(3-Ethylpiperidin-1-ylsulfonyl)pyridine (CAS 1307532-78-0)

- Structure : Sulfonamide group at C5.

- Applications : Sulfonyl groups enhance binding to enzymatic pockets, relevant in protease inhibitor design .

Comparison : These derivatives prioritize halogen or sulfonyl reactivity over the Boc group’s stability, limiting their use in multi-step syntheses.

Data Tables

Table 2: Physicochemical Properties

生物活性

3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, typically involving the bromination of pyridine derivatives followed by the introduction of a Boc-protected pyrrolidine moiety. The synthesis often employs coupling agents and specific reaction conditions to achieve high yields and purity.

Synthetic Route Example

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Pyridine + Br₂ | 3-Bromo-pyridine |

| 2 | 3-Bromo-pyridine + Boc2O + base | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been suggested that the compound may act as an inhibitor of certain kinases or as a modulator of neurotransmitter systems, particularly in the context of neurological disorders.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, suggesting that this compound could similarly possess antimicrobial activity .

Anticancer Properties

Recent studies have explored the anticancer potential of similar pyridine derivatives. The compound's structure allows it to interfere with cancer cell proliferation and induce apoptosis. For example, certain analogs have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of pyridine derivatives, a compound structurally related to this compound was tested against human leukemia cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 0.56 µM, demonstrating its potential as an effective anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrrolidine-containing compounds. The study found that these compounds could modulate neurotransmitter levels and protect neuronal cells from oxidative stress, suggesting that this compound may have therapeutic implications for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with similar compounds:

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Anticancer | 0.56 | High potency against leukemia cells |

| Compound B | Antimicrobial | N/A | Effective against Gram-positive bacteria |

| This compound | Potentially both | TBD | Further studies needed |

常见问题

What are the optimal synthetic routes for introducing the 1-Boc-3-pyrrolidinyl group to the pyridine core in 3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine?

Level: Basic

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyridine ring. A common approach is:

Bromination : Bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the 3-position of the pyridine ring.

Pyrrolidine Introduction : A pre-synthesized 3-pyrrolidinyl group (with Boc protection) is coupled via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Boc Protection : If the pyrrolidine is not pre-protected, Boc (tert-butoxycarbonyl) is introduced using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, DMF) .

Key Considerations:

- Use anhydrous conditions for Boc protection to avoid hydrolysis.

- Monitor reaction progress via TLC or LC-MS to confirm intermediate formation.

How can computational methods predict the regioselectivity of substitution reactions on this compound?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects influencing regioselectivity. For example:

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., C-5 position) prone to nucleophilic attack.

- Frontier Molecular Orbital (FMO) Analysis : Predicts reactivity by comparing HOMO-LUMO gaps at different positions .

Validation:

Compare computational predictions with experimental data (e.g., NMR monitoring of reaction intermediates). Contradictions may arise due to steric hindrance from the Boc group, which DFT models must account for using van der Waals corrections.

What analytical techniques are most effective for characterizing the Boc-protected pyrrolidinyl moiety in this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify pyrrolidine protons (δ 1.2–1.5 ppm for Boc methyl groups; δ 3.0–3.5 ppm for N-CH2 protons).

- ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and quaternary carbons.

- IR Spectroscopy : Detect Boc C=O stretching (~1680–1720 cm⁻¹) .

Advanced Tip:

Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals caused by the pyridine ring’s anisotropy.

How does the Boc group influence the stability of this compound under acidic or basic conditions?

Level: Advanced

Methodological Answer:

- Acidic Conditions : Boc deprotection occurs via trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free pyrrolidinyl amine. Monitor by LC-MS for mass shift (-100 Da).

- Basic Conditions : Boc is stable under mild bases (e.g., K2CO3) but may degrade in strong bases (e.g., NaOH) due to hydrolysis.

Experimental Design:

- Perform stability studies in varying pH buffers (pH 1–14) at 25°C and 40°C.

- Use HPLC to quantify degradation products and derive kinetic parameters (t½) .

What strategies mitigate side reactions during Suzuki-Miyaura cross-coupling of the bromine substituent?

Level: Advanced

Methodological Answer:

The bromine at C-3 is reactive in Pd-catalyzed cross-coupling. To minimize side reactions:

Catalyst Selection : Use Pd(PPh3)4 or XPhos Pd G3 for sterically hindered substrates.

Solvent Optimization : Employ toluene/water mixtures to enhance catalyst turnover.

Temperature Control : Reactions at 80–100°C reduce homocoupling byproducts.

Case Study:

In a similar bromopyridine derivative (3-Bromo-5-(trifluoromethyl)pyridine), coupling with aryl boronic acids achieved >90% yield using Pd(dppf)Cl2 and K3PO4 .

How can contradictions in reported synthetic yields for analogous bromopyridines be resolved?

Level: Advanced

Methodological Answer:

Discrepancies often arise from:

- Impurity Profiles : Unreported byproducts (e.g., debrominated species) inflate yields.

- Catalyst Lot Variability : Use commercially sourced catalysts with certificate of analysis.

Resolution Workflow:

Reproduce the reaction with strict control of moisture/oxygen.

Perform GC-MS or HPLC to quantify byproducts.

Apply Design of Experiments (DoE) to identify critical factors (e.g., equivalents of boronic acid) .

What biological applications are suggested by structurally related pyrrolidinyl-pyridine derivatives?

Level: Basic

Methodological Answer:

Analogous compounds (e.g., 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine) show:

- Kinase Inhibition : Pyrrolidine’s conformational flexibility enhances binding to ATP pockets.

- Antimicrobial Activity : Pyridine-bromine motifs disrupt bacterial membrane proteins .

Follow-Up Research:

- Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Evaluate cytotoxicity in HEK-293 or HeLa cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。